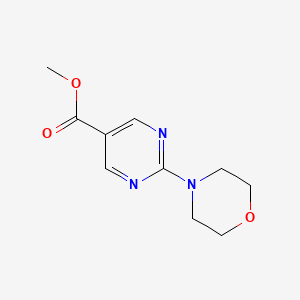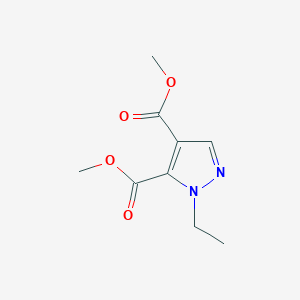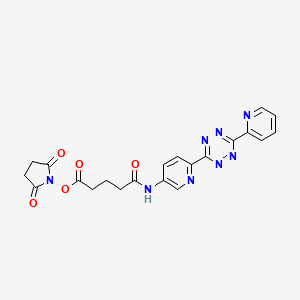
1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by alkylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like N,N-dimethylacetamide and catalysts to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction parameters can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolone derivatives.
Reduction: Formation of pyrazoline intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrazine, and various electrophiles and nucleophiles. Reaction conditions may involve heating, the use of solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to downstream effects on cellular pathways. For example, it may modulate oxidative stress pathways or influence signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Similar in structure and used as versatile synthetic building blocks.
3(5)-Substituted Pyrazoles: Known for their tautomeric properties and reactivity.
Imidazoles: Another class of nitrogen-containing heterocycles with diverse applications .
Uniqueness
1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-10-11(3)7(8)2;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
ZQQWORSUHTYSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N(N=C1)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12222817.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B12222834.png)
![5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12222837.png)
![3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12222838.png)

![4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B12222852.png)
![[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride](/img/structure/B12222853.png)
![11-(3-bromophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12222855.png)
![Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12222856.png)


![2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12222866.png)

![7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B12222870.png)
